Bienvenue dans la boutique en ligne BenchChem!

1-Chloro-6-methoxy-4-phenyl-phthalazine

Phthalazine chlorination POCl3-mediated synthesis steric effects on yield

1-Chloro-6-methoxy-4-phenyl-phthalazine (C₁₅H₁₁ClN₂O, MW 270.71 g/mol) is a tri-substituted phthalazine derivative serving as a critical electrophilic intermediate in the synthesis of potent phosphodiesterase-4 (PDE4) inhibitors. The compound features a chlorine atom at position 1, a methoxy group at position 6, and a phenyl ring at position 4 of the phthalazine core.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
Cat. No. B8375233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-methoxy-4-phenyl-phthalazine
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=NN=C2C3=CC=CC=C3)Cl
InChIInChI=1S/C15H11ClN2O/c1-19-11-7-8-12-13(9-11)14(17-18-15(12)16)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyZVJWZHUEDGUWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-6-methoxy-4-phenyl-phthalazine: Core Intermediate for PDE4-Targeted Drug Discovery Programs


1-Chloro-6-methoxy-4-phenyl-phthalazine (C₁₅H₁₁ClN₂O, MW 270.71 g/mol) is a tri-substituted phthalazine derivative serving as a critical electrophilic intermediate in the synthesis of potent phosphodiesterase-4 (PDE4) inhibitors. The compound features a chlorine atom at position 1, a methoxy group at position 6, and a phenyl ring at position 4 of the phthalazine core [1]. This specific substitution pattern enables regioselective nucleophilic aromatic substitution (SNAr) at C1, facilitating the installation of the 3,5-dichloropyridin-4-ylmethyl pharmacophore found in lead PDE4 inhibitors with nanomolar potency [2]. The 6-methoxy group is structurally required for PDE4 catalytic site engagement, while the 4-phenyl group provides a hydrophobic anchor that influences both potency and metabolic stability [3].

Why 1-Chloro-6-methoxy-4-phenyl-phthalazine Cannot Be Replaced by Common Phthalazine Analogs in PDE4 Inhibitor Synthesis


Substituting 1-chloro-6-methoxy-4-phenyl-phthalazine with closely related phthalazine or quinazoline analogs introduces regioisomeric, electronic, or steric alterations that derail downstream PDE4 inhibitor potency. The absence of the 6-methoxy group yields phthalazine derivatives devoid of PDE4 catalytic inhibition (compound 5a, IC₅₀ >10 µM) [1]. Relocating the chlorine from position 1 to position 4 produces a regioisomer (CAS 860444-20-8) that cannot undergo the requisite SNAr reaction with 3,5-dichloro-4-methylpyridine to install the key pharmacophore [2]. Swapping the phthalazine core for the isosteric quinazoline scaffold (e.g., 6-chloro-2-methoxy-4-phenylquinazoline) alters the nitrogen arrangement and fundamentally changes susceptibility to aldehyde-oxidase-mediated metabolism, with opposing electronic substituent effects observed between the two heterocyclic series [3].

Quantitative Differentiation of 1-Chloro-6-methoxy-4-phenyl-phthalazine Against Structural Analogs


Synthetic Yield Reduction Due to 4-Phenyl Steric Effects vs. Unsubstituted Analog

The 4-phenyl substituent substantially reduces POCl₃-mediated chlorination efficiency compared to the 4-unsubstituted analog. 1-Chloro-6-methoxy-4-phenyl-phthalazine is obtained in 62.5% yield from 6-methoxy-4-phenyl-2H-phthalazin-1-one (0.6 g scale) [1]. Under identical conditions (POCl₃, acetonitrile, reflux), 1-chloro-6-methoxy-phthalazine (lacking the 4-phenyl group) is obtained in 98.3% yield from 6-methoxy-2H-phthalazin-1-one (6.4 g scale) [1]. The 36 percentage-point yield penalty reflects steric hindrance and electronic deactivation imparted by the 4-phenyl ring at the reactive C1 position.

Phthalazine chlorination POCl3-mediated synthesis steric effects on yield

Regioisomeric Specificity: 1-Chloro vs. 4-Chloro Positioning Determines SNAr Reactivity

The chlorine at position 1 of the phthalazine ring is mechanistically required for the SNAr reaction that installs the 3,5-dichloropyridin-4-ylmethyl pharmacophore, a step essential for generating PDE4-inhibitory activity. The regioisomer 4-chloro-6-methoxy-1-phenyl-phthalazine (CAS 860444-20-8), bearing chlorine at C4 instead of C1, places the leaving group at a position that is not activated toward nucleophilic displacement by the adjacent N2 nitrogen of the phthalazine ring . In the patent SNAr sequence (Example 5), the 1-chloro compound reacts with the anion of 3,5-dichloro-4-methylpyridine to form 1-(3,5-dichloro-pyridin-4-ylmethyl)-6-methoxy-4-phenyl-phthalazine in 47.3% yield, a reaction that is regiospecifically dependent on the C1 chlorine [1].

Regioisomer differentiation SNAr reactivity PDE4 pharmacophore installation

6-Methoxy Substituent Requirement for PDE4 Catalytic Inhibition

The 6-methoxy group on the phthalazine core is indispensable for PDE4 inhibitory activity. Compounds lacking the 6-methoxy substitution, such as the phthalazine derivatives with only 4-position substituents, show negligible PDE4 inhibition. In the Napoletano et al. (2001) series, compound 5a (6-methoxy-1,4-unsubstituted phthalazine) exhibited no measurable PDE4 inhibition at concentrations up to 10⁻⁵ M, confirming that absence of the 6-methoxy group ablates catalytic activity [1]. By contrast, 6-methoxy-4-phenyl substituted congeners (e.g., compound 5k with 4-phenyl: PDE4 IC₅₀ = 37 nM; rolipram binding Ki = 271 nM; TNFα IC₅₀ = 48 nM) demonstrate that the 6-methoxy group is a prerequisite for engagement with the PDE4 catalytic pocket [1]. The commercially available analog 1-chloro-4-phenyl-phthalazine (CAS 10132-01-1, 96% purity, Fisher Scientific), which lacks the 6-methoxy group, would produce downstream products devoid of PDE4 activity .

PDE4 inhibition structure-activity relationship 6-methoxy pharmacophore

Phthalazine vs. Quinazoline Core: Divergent Aldehyde Oxidase Metabolic Susceptibility

The phthalazine core of 1-chloro-6-methoxy-4-phenyl-phthalazine exhibits fundamentally different metabolic handling by human liver aldehyde oxidase (AO) compared to the isosteric quinazoline scaffold. In a quantitative structure-metabolism study of 35 substituted quinazolines and phthalazines, Beedham et al. (2001) demonstrated that electron-withdrawing substituents on the quinazoline series are favorable for AO interaction, while polarity of phthalazine derivatives (dipole moment, cohesive energy density) negatively correlates with enzyme activity (reduction of Vmax, increase of Km) [1]. The 1-chloro substituent on phthalazine, being electron-withdrawing, is predicted to reduce AO-mediated oxidation of the phthalazine core compared to the analogous 6-chloro-2-methoxy-4-phenylquinazoline (PubChem CID 742338), where the chloro group on the benzo ring activates the scaffold toward AO oxidation [2]. Km values for phthalazine substrates ranged from 5 to 500 µM, with phthalazine polarity inversely correlated with 1/Km (r² reported from stepwise regression) [1].

Aldehyde oxidase metabolism heterocycle scaffold comparison metabolic stability

Conformational Rigidity and PDE4 Potency: Structural Basis for 4-Phenyl Substitution Advantage

The conformational study by Haack et al. (2005) of 6-methoxy-1,4-disubstituted phthalazine PDE4 inhibitors revealed that substituent planarity at C4 directly correlates with PDE4 inhibitory potency. Compound 3 bearing a thiazole ring at C4 displayed the highest biological activity (PDE4 IC₅₀ ≈ 14 nM for its dichloro derivative), attributed to a planar and rigid conformation of the pentacycle that favors PDE4 inhibition [1]. The 4-phenyl group in 1-chloro-6-methoxy-4-phenyl-phthalazine provides a conformationally well-defined hydrophobic anchor, in contrast to the cyclopentyloxy group found in rolipram analogs, which introduces conformational flexibility that reduces potency (rolipram PDE4 IC₅₀ = 1680 nM in the same assay system) [2]. The monochloro derivative (compound 2 in the Haack study) showed PDE4 IC₅₀ of approximately 600 nM versus 14 nM for the dichloro analog, indicating that the 4-phenyl substitution combined with appropriate C1-side chain chlorination yields a >40-fold potency enhancement [1].

Conformational analysis PDE4 inhibitor design planar pharmacophore

Research and Industrial Application Scenarios for 1-Chloro-6-methoxy-4-phenyl-phthalazine


PDE4 Inhibitor Lead Optimization: Synthesis of 1-(3,5-Dichloro-pyridin-4-ylmethyl)-6-methoxy-4-phenyl-phthalazine

The primary application of 1-chloro-6-methoxy-4-phenyl-phthalazine is as the electrophilic partner in SNAr reactions with 3,5-dichloro-4-methylpyridine anion to generate 1-(3,5-dichloro-pyridin-4-ylmethyl)-6-methoxy-4-phenyl-phthalazine, a PDE4 inhibitor scaffold with reported nanomolar potency (IC₅₀ ≈ 14-37 nM depending on assay conditions) [1][2]. The 62.5% synthetic yield from the phthalazinone precursor and the 47.3% yield in the subsequent SNAr step must be factored into cost calculations for lead optimization campaigns [3]. This intermediate is specifically suited for programs targeting respiratory and anti-inflammatory indications where PDE4 inhibition is therapeutically validated.

Regioselective Phthalazine Functionalization for Focused Kinase or PDE Libraries

The chlorine at position 1, activated by the adjacent N2 nitrogen of the phthalazine ring, provides a single reactive handle for selective derivatization without competing reactions at C4 (blocked by phenyl) or C6 (blocked by methoxy). This orthogonal protection enables the construction of focused chemical libraries where C1 diversity is systematically explored while the 6-methoxy-4-phenyl pharmacophore is held constant [1]. The 1-chloro-6-methoxy-4-phenyl substitution pattern is uniquely suited for this purpose, as the regioisomeric 4-chloro analog (CAS 860444-20-8) places the leaving group at a non-activated position unsuitable for SNAr diversification .

Comparative Metabolic Stability Screening of Phthalazine vs. Quinazoline Scaffolds

For drug discovery programs evaluating heterocyclic core isosteres, 1-chloro-6-methoxy-4-phenyl-phthalazine serves as the phthalazine representative in head-to-head metabolic stability comparisons against the quinazoline analog 6-chloro-2-methoxy-4-phenylquinazoline (PubChem CID 742338) [4]. The divergent aldehyde oxidase metabolism profiles—where phthalazine polarity reduces Vmax while quinazoline electron-withdrawing groups favor oxidation—make this compound pair an essential tool for assessing scaffold-dependent clearance risk early in lead identification [5]. Researchers should anticipate different in vitro-in vivo extrapolation (IVIVE) outcomes when substituting one core for the other.

Conformational Analysis and Structure-Based Drug Design of PDE4 Inhibitors

The planar 4-phenyl substituent and rigid phthalazine core of 1-chloro-6-methoxy-4-phenyl-phthalazine make it a valuable intermediate for structure-based design efforts where conformational pre-organization is hypothesized to improve PDE4 binding affinity [1]. The Haack et al. (2005) conformational study demonstrated that planar C4 substituents favor PDE4 inhibition potency by >40-fold over flexible alternatives, providing a structural rationale for selecting this intermediate over 4-alkyl or 4-cycloalkyl analogs [1]. Computational chemists can use this intermediate as a rigid starting scaffold for docking studies and pharmacophore modeling in PDE4-targeted virtual screening campaigns.

Quote Request

Request a Quote for 1-Chloro-6-methoxy-4-phenyl-phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.